ethyl (2E)-3-[((2E)-1-allyl-5-chloro-2(1H)-pyridinylidene)amino]-2-cyano-2-propenoate
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Overview
Description
Ethyl (2E)-3-[((2E)-1-allyl-5-chloro-2(1H)-pyridinylidene)amino]-2-cyano-2-propenoate is a complex organic compound with a unique structure that includes a pyridine ring, a cyano group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-3-[((2E)-1-allyl-5-chloro-2(1H)-pyridinylidene)amino]-2-cyano-2-propenoate typically involves multi-step organic reactions. One common method includes the condensation of an appropriate pyridine derivative with an allyl halide, followed by the introduction of a cyano group and esterification. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve a more sustainable and versatile synthesis compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to improved product quality and reduced waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-3-[((2E)-1-allyl-5-chloro-2(1H)-pyridinylidene)amino]-2-cyano-2-propenoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridine ring or other reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alkane derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.
Scientific Research Applications
Ethyl (2E)-3-[((2E)-1-allyl-5-chloro-2(1H)-pyridinylidene)amino]-2-cyano-2-propenoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ethyl (2E)-3-[((2E)-1-allyl-5-chloro-2(1H)-pyridinylidene)amino]-2-cyano-2-propenoate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in medicinal chemistry or materials science.
Comparison with Similar Compounds
Similar Compounds
Ethyl (2E)-3-[((2E)-1-allyl-2(1H)-pyridinylidene)amino]-2-cyano-2-propenoate: Lacks the chlorine atom, leading to different reactivity and biological activity.
Methyl (2E)-3-[((2E)-1-allyl-5-chloro-2(1H)-pyridinylidene)amino]-2-cyano-2-propenoate: Similar structure but with a methyl ester group instead of ethyl, affecting its physical and chemical properties.
Uniqueness
This compound is unique due to the presence of the chlorine atom and the specific arrangement of functional groups
Properties
Molecular Formula |
C14H14ClN3O2 |
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Molecular Weight |
291.73 g/mol |
IUPAC Name |
ethyl (E)-3-[(5-chloro-1-prop-2-enylpyridin-2-ylidene)amino]-2-cyanoprop-2-enoate |
InChI |
InChI=1S/C14H14ClN3O2/c1-3-7-18-10-12(15)5-6-13(18)17-9-11(8-16)14(19)20-4-2/h3,5-6,9-10H,1,4,7H2,2H3/b11-9+,17-13? |
InChI Key |
OQQCFXRDKVQVIJ-ZISVPDCPSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/N=C1C=CC(=CN1CC=C)Cl)/C#N |
Canonical SMILES |
CCOC(=O)C(=CN=C1C=CC(=CN1CC=C)Cl)C#N |
Origin of Product |
United States |
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